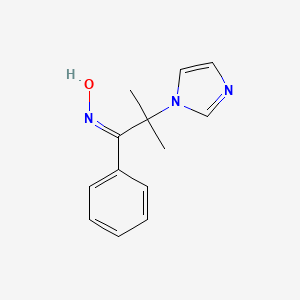

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other compounds and its stability under various conditions .Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane and its derivatives demonstrate significant potential as corrosion inhibitors for metals, particularly copper, in acidic environments. Research by Gašparac, Martin, and Stupnišek-lisac (2000) on imidazole derivatives revealed their effectiveness in reducing copper corrosion rates in hydrochloric acid solutions. The study highlighted that certain imidazole derivatives, such as 1-(p-tolyl)-4-methylimidazole, exhibited superior inhibitory efficiency. Activation energy measurements and adsorption behavior analysis suggested these compounds function through a physical adsorption mechanism on the copper surface, hinting at a similar potential role for the hydroxyimino-imidazolyl-phenylpropane compound (Gašparac, Martin, & Stupnišek-lisac, 2000).

Ionic Liquids and Green Chemistry

The synthesis and application of ionic liquids derived from imidazole compounds, as explored by Holbrey, Turner, Reichert, and Rogers (2003), offer insights into the potential use of this compound in developing new, environmentally benign solvents and catalysts. Their work demonstrated the atom-efficient synthesis of hydroxyl-functionalized imidazolium cations, which could inform similar approaches with hydroxyimino-imidazolyl-phenylpropane derivatives for creating ionic liquids with unique properties, such as increased hydrophilicity and the ability to form liquid-liquid biphases (Holbrey, Turner, Reichert, & Rogers, 2003).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the manipulation of imidazole rings, as seen in the work of Jasiński, Mlostoń, Linden, and Heimgartner (2008), provides a template for synthesizing new compounds with potential biological activities. They demonstrated the synthesis of optically active 1H-imidazole 3-oxides from a-amino acid methyl esters, suggesting that derivatives of this compound could be explored for creating novel bioactive molecules or intermediates in drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Polymer Chemistry

Imidazole compounds play a crucial role in polymer chemistry as curing agents and intermediates. Ooi, Cook, Simon, and Such (2000) studied the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using various imidazole curing agents, which underscores the utility of hydroxyimino-imidazolyl-phenylpropane derivatives in developing new materials with enhanced properties, such as thermal stability and mechanical strength (Ooi, Cook, Simon, & Such, 2000).

Environmental Chemistry

Research on the alkaline stability of imidazolium-based anion-exchange membranes (AEMs) by Lin, Dong, Li, Si, Gu, and Yan (2013) highlights the importance of imidazole derivatives in environmental applications. Their findings on the enhanced stability of C2-substituted imidazolium salts suggest that this compound could be similarly modified to improve the performance of AEMs for water purification, electrolysis, and energy conversion processes (Lin, Dong, Li, Si, Gu, & Yan, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,16-9-8-14-10-16)12(15-17)11-6-4-3-5-7-11/h3-10,17H,1-2H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOEINQXFOOHL-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=NO)C1=CC=CC=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C(=N\O)/C1=CC=CC=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)

![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)

![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)